1,2-Heptadienylbenzene
Description
1,2-Heptadienylbenzene is a hypothetical or less-documented aromatic compound characterized by a benzene ring substituted with a heptadienyl group (a seven-carbon chain containing two conjugated double bonds) at the 1,2-positions. While direct experimental data for this specific compound are scarce in the provided evidence, its structure can be inferred from analogous 1,2-disubstituted benzene derivatives. Such compounds often exhibit unique electronic and steric properties due to the proximity of substituents, influencing reactivity, optical activity, and supramolecular interactions .


Properties
CAS No. |
13633-28-8 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-6,8-12H,2-4H2,1H3 |
InChI Key |
QQVBUZSBTXMEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Heptadienylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with heptadienyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction can be represented as follows:
C6H5CH2Cl+CH2=CH−CH=CH−CH2MgBr→C6H5CH2CH=CH−CH=CH2+MgBrCl
Industrial Production Methods
Industrial production of 1,2-Heptadienylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Heptadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in the formation of heptanylbenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Heptanylbenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,2-Heptadienylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Heptadienylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The heptadienyl group can participate in conjugation, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, chemical, and toxicological differences between 1,2-Heptadienylbenzene and related 1,2-disubstituted benzene derivatives:
Key Observations:
In contrast, 1,2-Bis(diphenylphosphino)benzene leverages its phosphine groups for strong metal coordination, enabling catalytic applications (e.g., cross-coupling reactions) .
Toxicity Profiles: 1,2-Diphenylhydrazine and 1,2-Dichloroethane exhibit significant toxicity, with the former being carcinogenic and the latter affecting multiple organ systems . 1,2-Heptadienylbenzene’s safety profile remains undefined, but analogs suggest precautions against inhalation and reactive intermediates.
Industrial Relevance: 1,2-Dichloroethane dominates in PVC production, while 1,2-Bis(diphenylphosphino)benzene is niche in catalysis. The heptadienyl variant may fill gaps in materials science due to its unsaturated backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
